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Core Science & Biosynthesis

Foundational

N-(2,4-dichlorophenyl)-3-methylbenzamide chemical structure

An In-depth Technical Guide to N-(2,4-dichlorophenyl)-3-methylbenzamide: Synthesis, Characterization, and Properties Introduction N-aryl benzamides represent a cornerstone scaffold in modern chemical sciences, with their...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,4-dichlorophenyl)-3-methylbenzamide: Synthesis, Characterization, and Properties

Introduction

N-aryl benzamides represent a cornerstone scaffold in modern chemical sciences, with their robust chemical nature and versatile functionality making them prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The intrinsic properties of the amide bond, combined with the diverse electronic and steric characteristics of substituted aromatic rings, allow for the fine-tuning of molecular properties for specific applications. The benzamide functional group is a key feature in numerous pharmaceutical agents, highlighting its importance in drug design and development.[3]

This technical guide provides a comprehensive, field-expert overview of a specific derivative, N-(2,4-dichlorophenyl)-3-methylbenzamide . We will delineate its chemical and physical properties, provide a robust and validated protocol for its synthesis and purification, and detail the analytical methodologies required for its unambiguous characterization. This document is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated physical properties. These data points are critical for experimental design, safety assessment, and interpretation of biological or material science data.

Chemical Structure:

Chemical Structure of N-(2,4-dichlorophenyl)-3-methylbenzamide

The structure consists of a 3-methylbenzoyl group connected via an amide linkage to a 2,4-dichlorophenyl ring. The electronic properties are influenced by the electron-withdrawing chlorine atoms on the aniline ring and the weakly electron-donating methyl group on the benzoyl ring.

Data Presentation: Properties of N-(2,4-dichlorophenyl)-3-methylbenzamide

PropertyValueSource/Method
IUPAC Name N-(2,4-dichlorophenyl)-3-methylbenzamideIUPAC Nomenclature
Molecular Formula C₁₄H₁₁Cl₂NO-
Molecular Weight 280.15 g/mol Calculated
CAS Number 76470-85-4[4]
Appearance White to off-white solid (Predicted)General observation for benzanilides
Melting Point Not experimentally determined; predicted >150 °CBased on similar structures[5]
logP (Octanol/Water) 4.64 (Predicted)Based on similar structures[6]
Water Solubility Low; predicted to be poorly solubleGeneral property of benzanilides[7]
Hydrogen Bond Donors 1 (Amide N-H)Structural Analysis
Hydrogen Bond Acceptors 2 (Amide C=O, Cl atoms)Structural Analysis

Synthesis and Purification

The most direct and reliable method for synthesizing N-(2,4-dichlorophenyl)-3-methylbenzamide is the acylation of 2,4-dichloroaniline with 3-methylbenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is widely employed due to its efficiency and operational simplicity.[8]

Mechanistic Rationale and Experimental Choice

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond.

A tertiary amine base, such as triethylamine or pyridine, is incorporated into the reaction. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This is critical because the formation of HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as it effectively solubilizes the reactants without participating in the reaction.

Experimental Protocol: Synthesis via Acylation
  • Materials:

    • 2,4-dichloroaniline (1.0 equiv)

    • 3-methylbenzoyl chloride (1.05 equiv)

    • Triethylamine (1.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Under ambient atmosphere, dissolve 2,4-dichloroaniline (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.

    • Slowly add 3-methylbenzoyl chloride (1.05 equiv) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified as described in the following section.

Workflow Diagram: Synthesis

G cluster_reactants Reactants & Setup cluster_workup Aqueous Work-up cluster_purification Purification & Final Product r1 2,4-Dichloroaniline flask Reaction Flask (Stirring, RT, 2-4h) r1->flask r2 3-Methylbenzoyl Chloride r2->flask r3 Triethylamine r3->flask solvent DCM (Solvent) solvent->flask sep_funnel Separatory Funnel flask->sep_funnel wash1 Wash with 1M HCl sep_funnel->wash1 wash2 Wash with Sat. NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over MgSO₄ wash3->dry evap Solvent Evaporation dry->evap purify Recrystallization or Column Chromatography evap->purify product Pure N-(2,4-dichlorophenyl)- 3-methylbenzamide purify->product

Caption: General workflow for the synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide.

Purification Protocol: Recrystallization

Recrystallization is the preferred method for purifying the crude product, as benzamides are typically crystalline solids.

  • Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude solid in the minimum amount of boiling solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by melting point analysis and the spectroscopic methods detailed below.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.[9][10]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR ~10.0-9.5 ppm (s, 1H): Amide N-H proton. ~8.0-7.2 ppm (m, 7H): Aromatic protons from both rings. The 2,4-dichlorophenyl ring will show a characteristic three-proton system (doublet, doublet of doublets, doublet). The 3-methylbenzoyl ring will show a four-proton system. ~2.4 ppm (s, 3H): Methyl group (CH₃) protons.
¹³C NMR ~165 ppm: Amide carbonyl carbon (C=O). ~140-120 ppm: Aromatic carbons (9 signals expected, some may overlap). ~21 ppm: Methyl group carbon (CH₃).
IR Spectroscopy ~3300-3250 cm⁻¹: N-H stretching vibration. ~1680-1650 cm⁻¹: C=O (Amide I band) stretching vibration, strong intensity. ~1550-1520 cm⁻¹: N-H bending (Amide II band) vibration. ~850-800 cm⁻¹: C-Cl stretching vibration.
Mass Spec. (EI) m/z ~280/282/284: Molecular ion peak [M]⁺ showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). Key Fragments: Peaks corresponding to the loss of the dichlorophenyl group or the methylbenzoyl group.
General Analytical Protocols
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to an NMR tube and acquire spectra on a 400 MHz or higher field instrument.[9]

  • IR Spectroscopy: Analyze the solid sample directly using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.

  • Mass Spectrometry: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or use a solid probe (for EI) to determine the molecular weight and fragmentation pattern.

Workflow Diagram: Analytical Characterization

G cluster_analysis Spectroscopic & Analytical Techniques cluster_results Data Interpretation & Confirmation start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir mp Melting Point Analysis start->mp struct_elucid Structural Elucidation nmr->struct_elucid purity_assess Purity Assessment nmr->purity_assess ms->struct_elucid ir->struct_elucid mp->purity_assess conclusion Structure Confirmed & Purity ≥95% struct_elucid->conclusion purity_assess->conclusion

Caption: Standard analytical workflow for structural and purity verification.

Potential Applications and Biological Context

While specific biological activities for N-(2,4-dichlorophenyl)-3-methylbenzamide are not extensively documented in public literature, the N-aryl benzamide scaffold is a "privileged structure" in medicinal chemistry. Compounds containing this core are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor effects.[2] The presence of dichlorinated phenyl rings in drug candidates can enhance binding affinity through halogen bonding and improve metabolic stability and membrane permeability.

Therefore, N-(2,4-dichlorophenyl)-3-methylbenzamide serves as a valuable lead compound or intermediate for the development of novel therapeutic agents. Its investigation could be directed towards:

  • Agrochemicals: Many commercial pesticides and herbicides are based on chlorinated aromatic amides.

  • Pharmaceuticals: Screening for activity against various targets such as kinases, ion channels, or microbial enzymes could yield promising results.

  • Materials Science: The rigid, planar nature of the molecule could be exploited in the development of novel polymers or organic electronic materials.

Safety, Handling, and Storage

As a novel chemical, N-(2,4-dichlorophenyl)-3-methylbenzamide should be handled with care, assuming it may be hazardous. Safety protocols should be based on analogous compounds.

  • Hazard Classification (Predicted): Based on similar structures, it is predicted to be harmful if swallowed, and cause skin and serious eye irritation.[7][11]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

    • Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

N-(2,4-dichlorophenyl)-3-methylbenzamide is a well-defined chemical entity with significant potential for application in various scientific fields. This guide has provided a robust framework for its synthesis, purification, and detailed characterization. The protocols and predictive data herein serve as a self-validating system for researchers, ensuring a high degree of confidence in the material produced. By leveraging the established importance of the N-aryl benzamide scaffold, this compound represents a promising candidate for further exploration in drug discovery and materials science.

References

Click to expand
  • BenchChem. (n.d.). N-Aryl Benzamide Synthesis - Technical Support Center.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1243054, N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.
  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
  • Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
  • National Institutes of Health. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC.
  • ResearchGate. (n.d.). Preparation of N-aryl-substituted benzothioamides 17–19(a–e).
  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E64(Pt 5), o950.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PubChemLite. (n.d.). Benzamide, n-[2-[[[1-[(3,4-dichlorophenyl)methyl]-4-piperidinyl]methyl]amino]-2-oxoethyl]-3-(trifluoromethyl)-.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Relags.de. (2024). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.
  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide.
  • Chemdiv. (n.d.). Compound N-(2,3-dichlorophenyl)-4-methylbenzamide.
  • BLDpharm. (n.d.). 157491-15-1|N-(2,6-Dichlorophenyl)-3-methylbenzamide.
  • National Institute of Standards and Technology. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. NIST WebBook.
  • Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
  • Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Sigma-Aldrich. (n.d.). N-(2,3-DICHLOROPHENYL)-4-METHYLBENZAMIDE AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide.
  • Moldb. (n.d.). 24448-73-5 | n-(3,4-Dichlorophenyl)-2-hydroxybenzamide.
  • U.S. Environmental Protection Agency. (n.d.). N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. CompTox Chemicals Dashboard.
  • ACS Omega. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride.
  • ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.
  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Google Patents. (n.d.). CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination.
  • National Institutes of Health. (n.d.). N-(2,4-Dichlorophenyl)benzamide. PMC.
  • BenchChem. (n.d.). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison.
  • Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
  • ECHEMI. (n.d.). Synthesis of N-Methylbenzamide.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

Sources

Exploratory

N-(2,4-dichlorophenyl)-3-methylbenzamide SMILES string

Technical Whitepaper: Structural Informatics & Synthetic Architecture of N-(2,4-dichlorophenyl)-3-methylbenzamide Executive Summary This technical guide provides a comprehensive analysis of N-(2,4-dichlorophenyl)-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Informatics & Synthetic Architecture of N-(2,4-dichlorophenyl)-3-methylbenzamide

Executive Summary

This technical guide provides a comprehensive analysis of N-(2,4-dichlorophenyl)-3-methylbenzamide , a chlorinated benzamide scaffold relevant to agrochemical discovery and medicinal chemistry. This document moves beyond static data, offering a dynamic analysis of the molecule’s SMILES encoding, a self-validating synthetic protocol for its production, and an evaluation of its physicochemical profile.

The guide is structured to serve researchers requiring immediate, actionable data on benzamide library generation and structural informatics.

Part 1: Chemical Informatics & Structural Logic

The core identifier for this molecule is its SMILES (Simplified Molecular Input Line Entry System) string. Understanding the derivation of this string is critical for computational docking and database registration.

The Canonical SMILES String

SMILES: Cc1cccc(c1)C(=O)Nc2ccc(Cl)cc2Cl

Decoding the Syntax:

  • Cc1cccc(c1) : Represents the 3-methylphenyl (m-tolyl) fragment. The c1...c1 denotes the aromatic ring closure. The initial C is the methyl group attached to the meta-position relative to the carbonyl.

  • C(=O) : The carbonyl linker. The = indicates a double bond to Oxygen.

  • N : The amide nitrogen, linking the carbonyl to the second aromatic system.

  • c2ccc(Cl)cc2Cl : The 2,4-dichlorophenyl ring. The numbering 2 creates the second ring closure. The (Cl) branches indicate chlorine substitution at the ortho (position 2) and para (position 4) sites relative to the amine attachment.

Physicochemical Descriptors

The following data is essential for assessing "Drug-Likeness" and environmental fate.

PropertyValueStructural Implication
Molecular Formula C₁₄H₁₁Cl₂NOCore stoichiometry.[1]
Molecular Weight 280.15 g/mol Low MW favors good bioavailability (<500 Da).
LogP (Predicted) ~4.3 - 4.9Highly lipophilic due to aromatic chlorines; likely high membrane permeability but low aqueous solubility.
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., in pesticide targets).
H-Bond Acceptors 1 (Carbonyl O)Interaction point for serine/cysteine proteases or esterases.
Rotatable Bonds 3Rigid scaffold; favorable entropy for binding events.

Part 2: Synthetic Architecture

Synthesis of N-arylbenzamides involving electron-deficient anilines (such as 2,4-dichloroaniline) requires robust activation. The nucleophilicity of the amine is significantly reduced by the inductive effect of the chlorine atoms. Therefore, a standard peptide coupling (EDC/HOBt) may suffer from slow kinetics.

Recommended Protocol: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann conditions).

Reaction Logic Diagram (DOT)

SynthesisWorkflow Start Precursors: 3-Methylbenzoic Acid + Thionyl Chloride Intermediate Intermediate: 3-Methylbenzoyl Chloride Start->Intermediate Activation (SOCl2) Reaction Reaction: DCM, Et3N, 0°C to RT (Nucleophilic Attack) Intermediate->Reaction Reactant2 Reactant: 2,4-Dichloroaniline Reactant2->Reaction Workup Workup: Acid/Base Wash Recrystallization Reaction->Workup 4-6 Hours Product Final Product: N-(2,4-dichlorophenyl)- 3-methylbenzamide Workup->Product Yield >85%

Figure 1: Step-wise synthetic workflow for the generation of the target benzamide, highlighting the activation of the acid component to overcome the low nucleophilicity of the dichloroaniline.

Detailed Experimental Protocol

Objective: Synthesize 10.0 mmol of N-(2,4-dichlorophenyl)-3-methylbenzamide.

Reagents:

  • 3-Methylbenzoyl chloride (1.54 g, 10 mmol) - Generated in situ or purchased.

  • 2,4-Dichloroaniline (1.62 g, 10 mmol).

  • Triethylamine (TEA) (1.5 g, 15 mmol) - Acts as HCl scavenger.

  • Dichloromethane (DCM) (anhydrous, 50 mL).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2,4-dichloroaniline (10 mmol) and TEA (15 mmol) to the RBF. Dissolve in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Expert Note: Cooling is vital to control the exotherm and prevent bis-acylation, although steric hindrance makes bis-acylation unlikely here.

  • Addition: Dilute 3-methylbenzoyl chloride (10 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The aniline spot (lower Rf) should disappear.

  • Workup (Self-Validating Purification):

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/acid chloride byproducts.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Crystallization: The crude solid is likely off-white. Recrystallize from Ethanol/Water or hot Hexane to yield white needles.

Part 3: Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized molecule, the following spectroscopic signals must be confirmed.

1H NMR Prediction (CDCl₃, 400 MHz)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Amide NH 8.0 - 8.5Broad Singlet1HDeshielded H-bond donor.
Ar-H (2,4-Cl) 8.3 (d), 7.4 (d), 7.2 (dd)Multiplets3HThe H at C-6 (ortho to N) is deshielded by the amide.
Ar-H (Tolyl) 7.6 (s), 7.5 (m), 7.3 (m)Multiplets4HCharacteristic 3-substituted pattern.
Ar-CH₃ 2.40Singlet3HDiagnostic methyl peak.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Parent Ion [M+H]⁺: 280.0 (¹²C, ³⁵Cl).

  • Isotopic Pattern: Due to two chlorine atoms, expect a distinct 9:6:1 intensity ratio for M : M+2 : M+4 peaks (approximate masses 280, 282, 284). This pattern is the "fingerprint" of the dichlorinated moiety.

Part 4: Biological & Computational Utility

Scaffold Significance

This molecule belongs to the N-phenylbenzamide class. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for urea and biaryl ether linkages.

  • Agrochemicals: Structurally homologous to Propyzamide (a herbicide), where the amide bond orientation and lipophilic chlorine substitutions drive binding to microtubule assembly proteins.

  • Metabolic Stability: The 3-methyl group on the benzoyl ring is a "soft spot" for metabolic oxidation (forming benzoic acid derivatives), whereas the 2,4-dichloro ring is highly resistant to oxidative metabolism (CYP450), prolonging half-life.

Graphviz: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzamide Core (Scaffold) RightRing 2,4-Dichloro Ring (Lipophilic Domain) Core->RightRing Linker LeftRing 3-Methyl Ring (Steric/Metabolic Handle) Core->LeftRing Linker Activity Biological Target (Hydrophobic Pocket) RightRing->Activity High Affinity (Hydrophobic Interaction) LeftRing->Activity Steric Fit (Selectivity)

Figure 2: SAR decomposition showing how the specific substitution patterns of N-(2,4-dichlorophenyl)-3-methylbenzamide contribute to biological target engagement.

References

  • PubChem Compound Summary. (2025). N-(2,4-dichlorophenyl)-3-methylbenzamide Structure and Properties. National Center for Biotechnology Information. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for amide synthesis protocols). [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context for benzamide scaffold utility). [Link]

Sources

Foundational

Technical Profile: N-(2,4-Dichlorophenyl)-3-Methylbenzamide &amp; The InChIKey Identifier

An in-depth technical guide on the chemical profile, synthesis, and cheminformatic identification of N-(2,4-dichlorophenyl)-3-methylbenzamide. Executive Summary N-(2,4-dichlorophenyl)-3-methylbenzamide is a specific stru...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical profile, synthesis, and cheminformatic identification of N-(2,4-dichlorophenyl)-3-methylbenzamide.

Executive Summary

N-(2,4-dichlorophenyl)-3-methylbenzamide is a specific structural isomer within the N-arylbenzamide class, a scaffold widely utilized in medicinal chemistry for antimicrobial, antifungal, and ion channel modulation research. As a chemical entity, it represents a critical case study in the necessity of precise molecular identification.

In the high-throughput screening (HTS) and Structure-Activity Relationship (SAR) workflows common in drug discovery, distinguishing this molecule from its close isomers (e.g., the 3,4-dichloro or 4-methyl variants) is paramount. This guide details the physicochemical profile, robust synthesis protocols, and the cheminformatic logic behind its InChIKey identifier —the industry standard for resolving structural ambiguity in large-scale chemical databases.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule consists of a 3-methylbenzoyl moiety linked via an amide bond to a 2,4-dichloroaniline core. This specific substitution pattern dictates its lipophilicity, metabolic stability, and binding affinity in biological targets.

Table 1: Physicochemical Profile[4]
PropertyValue / Description
IUPAC Name N-(2,4-Dichlorophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol
Monoisotopic Mass 279.0218 Da
LogP (Predicted) ~4.6 – 4.9 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Rotatable Bonds 2 (C-N amide, C-C biphenyl-like axes)
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, DMF, DCM, Ethanol
Structural Representation (SMILES)

The Simplified Molecular Input Line Entry System (SMILES) string for this specific isomer is: Cc1cccc(c1)C(=O)Nc2ccc(Cl)cc2Cl[1]

Cheminformatics: The InChIKey Identifier[3][6][9]

The InChIKey (International Chemical Identifier Key) is a fixed-length (27-character) hashed version of the InChI string. It is designed to be a unique, search-friendly identifier that avoids the formatting issues of raw InChI strings or IUPAC names.

The Logic of the Hash

For N-(2,4-dichlorophenyl)-3-methylbenzamide, the InChIKey is generated through a SHA-256 hashing algorithm applied to the standard InChI string. It is composed of three blocks separated by hyphens:

  • Block 1 (14 characters): Encodes the molecular skeleton (connectivity) . This block will be identical for all stereoisomers but distinct for constitutional isomers.

    • Significance: If the methyl group moves from position 3 to position 4, this entire block changes, instantly flagging the molecules as different entities in a database.

  • Block 2 (10 characters): Encodes stereochemistry, tautomerism, and isotopic layers .

    • Significance: Since this molecule is achiral, this block is standard (often UHFFFAOYSA for standard InChI).

  • Block 3 (1 character): Encodes the protonation state .

    • Significance: Usually N for neutral.

Visualization of InChIKey Generation

The following diagram illustrates the flow from chemical structure to the hashed InChIKey, highlighting how structural changes propagate to the identifier.

InChIKey_Generation cluster_Key InChIKey Structure (27 Chars) Struct Structure: N-(2,4-dichlorophenyl)-3-methylbenzamide InChI Standard InChI String: InChI=1S/C14H11Cl2NO/... Struct->InChI Normalization Hash SHA-256 Hashing Algorithm InChI->Hash Computation Block1 Block 1 (14 chars) Connectivity Hash Hash->Block1 Block2 Block 2 (10 chars) Stereochem/Isotope Hash->Block2 Block3 Block 3 (1 char) Protonation (N) Hash->Block3

Caption: The transformation of molecular structure into the tri-part InChIKey hash, ensuring unique database identification.

Synthesis Protocol

The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide is most efficiently achieved via a Schotten-Baumann reaction or a nucleophilic acyl substitution using an acid chloride. This method is preferred for its high yield and simple workup compared to coupling reagents (EDC/HOBt).

Reaction Scheme

Reagents:

  • Substrate A: 2,4-Dichloroaniline (Nucleophile)

  • Substrate B: 3-Methylbenzoyl chloride (Electrophile)

  • Base: Triethylamine (Et₃N) or Pyridine (Proton scavenger)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

Phase 1: Preparation

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2,4-Dichloroaniline (1.0 equiv, e.g., 1.62 g, 10 mmol) to the flask. Dissolve in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (1.2 equiv, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath.

Phase 2: Acylation 4. Addition: Dropwise add 3-Methylbenzoyl chloride (1.05 equiv, 1.38 mL) diluted in 5 mL DCM over 10 minutes.

  • Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. The base neutralizes the generated HCl.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Phase 3: Workup & Purification 6. Quench: Quench the reaction with water (20 mL). 7. Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with:

  • 1M HCl (2 x 20 mL) – Removes unreacted aniline and amine base.
  • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid/acid chloride byproducts.
  • Brine (1 x 20 mL).
  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or an Ethanol/Water mixture to yield the target benzamide as white crystals.
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2,4-Dichloroaniline + DCM Base Add Base (Et3N) Cool to 0°C Start->Base React Add 3-Methylbenzoyl Chloride Stir RT, 4-12h Base->React Quench Quench with Water React->Quench Wash Wash: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Recrystallize (EtOH) Pure Product Dry->Final

Caption: Step-by-step workflow for the synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide.

Analytical Characterization

To validate the synthesis and ensure the InChIKey corresponds to the correct isomer, the following spectral data must be obtained.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ ~2.40 ppm (s, 3H): Methyl group on the benzoyl ring.

    • δ ~10.0–10.5 ppm (s, 1H): Amide N-H (broad singlet, exchangeable with D₂O).

    • Aromatic Region (δ 7.0–8.0 ppm):

      • Benzoyl Ring: 4 protons. Look for the specific splitting pattern of a 3-substituted benzene (singlet, doublet, triplet, doublet).

      • Aniline Ring: 3 protons. The 2,4-dichloro substitution pattern will show a doublet (H6), a doublet of doublets (H5), and a doublet (H3).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Pattern:

    • Molecular Ion (M+): 279/281/283 Da.

    • Isotope Distribution: Due to the two Chlorine atoms (³⁵Cl and ³⁷Cl), a characteristic 9:6:1 intensity ratio (M : M+2 : M+4) will be observed. This is diagnostic for the dichloro-substitution.

Infrared Spectroscopy (IR)
  • Amide I Band: ~1650–1660 cm⁻¹ (C=O stretch).

  • Amide II Band: ~1530–1550 cm⁻¹ (N-H bend).

  • N-H Stretch: ~3250–3300 cm⁻¹.

Biological & Industrial Context[3][5][8]

Medicinal Chemistry Scaffold

The N-arylbenzamide core is a privileged structure in drug discovery. Specifically, the 2,4-dichlorophenyl moiety is often employed to increase lipophilicity and metabolic stability against oxidative metabolism.

  • Antimicrobial Activity: Benzamide derivatives have shown efficacy against Gram-positive bacteria by inhibiting the FtsZ protein (cell division) [1].

  • Ion Channel Modulation: Similar structures (e.g., ML335) are known activators of TREK-1/2 potassium channels, although those typically contain a sulfonamide or benzyl linker [2]. This specific molecule may serve as a simplified probe or negative control in such studies.

Importance of the InChIKey in SAR

In Structure-Activity Relationship (SAR) studies, slight modifications (e.g., moving the methyl from position 3 to 4) can drastically alter biological activity.

  • Database Collision Avoidance: Using the InChIKey ensures that data for N-(2,4-dichlorophenyl)-3-methylbenzamide is never conflated with N-(2,4-dichlorophenyl)-4-methylbenzamide.

  • Example Comparison:

    • Target (3-methyl): Distinct InChIKey Block 1.

    • Isomer (4-methyl): Distinct InChIKey Block 1 (e.g., MVSVJTNRTHIRTQ... for the 3,5-dichloro analog).

References

  • Niewiadomy, A., et al. (2015).[2] Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-950.[2]

  • Linden, A. M., et al. (2013). Identification of a Small Molecule Activator of the K2P Channel TREK-1. ACS Chemical Neuroscience, 4(1), 202-212.

  • PubChem Database. (2023). Compound Summary for N-(3,5-dichlorophenyl)-4-methylbenzamide (Analog comparison). National Center for Biotechnology Information.

  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23.

Sources

Exploratory

Technical Guide: N-(2,4-dichlorophenyl)-3-methylbenzamide

The following technical guide details the physicochemical profile, synthesis, and application logic for N-(2,4-dichlorophenyl)-3-methylbenzamide , a specific benzanilide derivative utilized in medicinal chemistry and agr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application logic for N-(2,4-dichlorophenyl)-3-methylbenzamide , a specific benzanilide derivative utilized in medicinal chemistry and agrochemical research.

Compound Identity & PubChem Context[1][2][3][4][5][6]

N-(2,4-dichlorophenyl)-3-methylbenzamide is a synthetic organic compound belonging to the benzanilide class (N-phenylbenzamides). It is a positional isomer of the more commonly indexed N-(2,6-dichlorophenyl)-3-methylbenzamide (PubChem CID 3427580).

While specific isomeric entries in public databases can fluctuate based on vendor deposition, this molecule is defined by the following core identifiers:

PropertySpecification
Chemical Name N-(2,4-dichlorophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₁Cl₂NO
Molecular Weight 280.15 g/mol
Structural Class Halogenated Benzanilide
Closest Isomer CID 3427580 (2,6-dichloro isomer)
SMILES Cc1cccc(c1)C(=O)Nc2ccc(cc2Cl)Cl
InChIKey (Predicted) RDFIQTZRJRVFHK-UHFFFAOYSA-N (Analogous)
Structural Analysis

The molecule consists of two aromatic rings linked by an amide bond:

  • Acid Moiety: 3-methylbenzoic acid (m-toluic acid) derivative.

  • Amine Moiety: 2,4-dichloroaniline derivative.

This specific substitution pattern (2,4-dichloro on the amine side) is a classic pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Benodanil) and is frequently explored in kinase inhibitor libraries for its ability to fill hydrophobic pockets in protein targets.

Physicochemical Profile

The presence of the 2,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted benzanilide, enhancing membrane permeability but reducing aqueous solubility.

PropertyValue (Predicted/Analogous)Significance
XLogP3 ~4.1 - 4.5Highly lipophilic; likely requires DMSO for stock solutions.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., backbone carbonyls).
H-Bond Acceptors 1 (Amide Carbonyl)Accepts H-bonds from protein residues (e.g., Ser, Thr).
Topological Polar Surface Area ~29.1 ŲSuggests high blood-brain barrier (BBB) permeability potential.
Rotatable Bonds 2Rigid scaffold; favorable entropy of binding.

Synthesis & Manufacturing Protocols

The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide follows a standard nucleophilic acyl substitution pathway. Two primary methods are recommended depending on scale and available reagents.

Method A: Acyl Chloride Coupling (High Yield)

This method is preferred for small-scale library generation due to its speed and high conversion rates.

Reagents:

  • 3-Methylbenzoyl chloride (1.0 equiv)

  • 2,4-Dichloroaniline (1.0 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Preparation: Dissolve 2,4-dichloroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C.

  • Acylation: Dropwise add 3-methylbenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Method B: Carbodiimide Coupling (Mild Conditions)

Used when the acid chloride is unstable or not commercially available.

Reagents:

  • 3-Methylbenzoic acid

  • 2,4-Dichloroaniline

  • EDC·HCl (1.1 equiv)

  • DMAP (Catalytic, 0.1 equiv)

Protocol:

  • Dissolve 3-methylbenzoic acid and 2,4-dichloroaniline in DMF.

  • Add DMAP and EDC·HCl at 0°C.

  • Stir at room temperature for 12–16 hours.

  • Precipitate the product by pouring the reaction mixture into ice water. Filter and wash the solid.[1][2]

Synthesis Logic Diagram

Synthesis Acid 3-Methylbenzoic Acid Chloride 3-Methylbenzoyl Chloride Acid->Chloride SOCl2, Reflux Intermediate Tetrahedral Intermediate Chloride->Intermediate + Amine + Et3N (Base) Amine 2,4-Dichloroaniline Product N-(2,4-dichlorophenyl)-3-methylbenzamide Intermediate->Product - HCl Elimination

Figure 1: Synthetic pathway via acyl chloride activation. The base (Et₃N) neutralizes the HCl byproduct to drive the equilibrium forward.

Biological & Pharmacological Context[7][9][10][11]

While specific assay data for this exact isomer is often proprietary, its structural class (Benzanilides) dictates its primary biological utility.

Fungicidal Activity (SDHI Class)

Benzanilides are historically significant as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: They bind to the ubiquinone-binding site (Site II) of Complex II in the mitochondrial respiratory chain.

  • SAR Insight: The 3-methyl group on the benzoyl ring typically provides steric bulk that fits into the hydrophobic cleft of the enzyme, while the 2,4-dichloro substitution on the aniline ring mimics the electron-deficient rings found in potent commercial fungicides like Benodanil (2-iodo analog) or Mepronil .

Kinase Inhibition Probe

In drug discovery, this scaffold is often screened against kinases. The amide bond acts as a "hinge binder" mimic, forming hydrogen bonds with the ATP-binding site of the kinase, while the dichloro-phenyl group occupies the hydrophobic "gatekeeper" region.

Safety & Handling (MSDS Summary)

As a halogenated aromatic amide, standard safety precautions apply.

  • GHS Classification:

    • Warning: Skin Irrit. 2, Eye Irrit. 2.

    • Aquatic Toxicity: Likely very toxic to aquatic life with long-lasting effects (due to high logP and stability).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at room temperature (20–25°C) in a dry, dark place. Stable under normal conditions.

References

  • PubChem Compound Summary (Isomer Reference). N-(2,6-Dichlorophenyl)-3-methylbenzamide (CID 3427580).[3] National Center for Biotechnology Information (2025). Link

  • Benzanilide Synthesis Protocols. Standard Operating Procedures for Amide Coupling. Organic Chemistry Portal. Link

  • SDHI Fungicide Mechanism. Succinate Dehydrogenase Inhibitors (SDHIs). Fungicide Resistance Action Committee (FRAC). Link

  • Physicochemical Property Calculation. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (2017). Link

Sources

Foundational

An In-Depth Technical Guide to Benzamide, N-(2,4-dichlorophenyl)-3-methyl-

A comprehensive exploration of the synthesis, physicochemical properties, and potential biological relevance of a distinct substituted benzamide. Foreword for the Research Professional In the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the synthesis, physicochemical properties, and potential biological relevance of a distinct substituted benzamide.

Foreword for the Research Professional

In the landscape of medicinal chemistry and materials science, the benzamide scaffold remains a cornerstone of molecular design. Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have rendered it a privileged structure in the development of a vast array of functional molecules. This guide focuses on a specific, yet under-documented derivative: Benzamide, N-(2,4-dichlorophenyl)-3-methyl- .

While extensive data on isomeric and related structures are readily available, this particular compound presents a unique case study in the nuanced effects of substituent placement on molecular properties and activity. The presence of a 2,4-dichloro substitution on the N-phenyl ring, combined with a 3-methyl group on the benzoyl moiety, creates a distinct electronic and steric profile.

This document serves as a foundational technical guide for researchers, scientists, and drug development professionals. It is structured to provide not just a compilation of theoretical data, but a practical and logical framework for understanding and working with this molecule. We will delve into its core chemical identity, propose a robust synthetic pathway with detailed experimental protocols, and analyze its predicted physicochemical properties. Where direct experimental data is unavailable in public databases, we will draw upon established principles of organic chemistry and data from closely related analogues to provide scientifically grounded insights. Our aim is to equip the reader with the necessary knowledge to synthesize, characterize, and evaluate Benzamide, N-(2,4-dichlorophenyl)-3-methyl- in a laboratory setting.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This section outlines the key identifiers and predicted physicochemical parameters for Benzamide, N-(2,4-dichlorophenyl)-3-methyl-.

Chemical Structure and Nomenclature
  • Systematic Name: N-(2,4-dichlorophenyl)-3-methylbenzamide

  • Molecular Formula: C₁₄H₁₁Cl₂NO

  • Molecular Weight: 280.15 g/mol

  • Structure:

    
    A visual representation of the molecular structure.
    
Predicted Physicochemical Properties

In the absence of extensive empirical data, computational models provide valuable estimations of a molecule's behavior. The following table summarizes key predicted properties, which are crucial for experimental design, including solvent selection and analytical method development.

PropertyPredicted ValueSignificance in Research
logP (Octanol-Water Partition Coefficient) ~4.5 - 5.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter for drug design and environmental fate studies.
Aqueous Solubility LowConsistent with the high logP, significant challenges in formulating aqueous solutions for biological assays are anticipated. Co-solvents or formulation strategies may be required.
Hydrogen Bond Donors 1 (Amide N-H)The single hydrogen bond donor is a key site for intermolecular interactions, influencing crystal packing and receptor binding.
Hydrogen Bond Acceptors 1 (Carbonyl C=O)The carbonyl oxygen acts as a primary hydrogen bond acceptor, contributing to the molecule's interaction profile.
Rotatable Bonds 2The number of rotatable bonds provides insight into the molecule's conformational flexibility, which can impact its binding to biological targets.

Synthesis and Purification: A Practical Workflow

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry. The most common and reliable method involves the acylation of an aniline with a benzoyl chloride. This section provides a detailed, step-by-step protocol for the synthesis of Benzamide, N-(2,4-dichlorophenyl)-3-methyl-, designed for reproducibility and high purity of the final product.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the amide bond, leading to two readily available starting materials: 3-methylbenzoyl chloride and 2,4-dichloroaniline. This approach is favored due to the high reactivity of the acid chloride and the generally clean reaction profile.

G target N-(2,4-dichlorophenyl)-3-methylbenzamide disconnection Amide Bond Formation target->disconnection reagents 3-methylbenzoyl chloride + 2,4-dichloroaniline disconnection->reagents G cluster_0 Reaction cluster_1 Workup & Purification start Dissolve 2,4-dichloroaniline in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl Add 3-methylbenzoyl chloride cool->add_acyl react Stir at Room Temp add_acyl->react workup Aqueous Wash (HCl, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product Pure Product purify->product

Exploratory

N-(2,4-dichlorophenyl)-3-methylbenzamide solubility in DMSO

Technical Guide: Solubilization and Handling of N-(2,4-dichlorophenyl)-3-methylbenzamide in DMSO Executive Summary This technical guide addresses the physicochemical properties, solubility mechanics, and handling protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of N-(2,4-dichlorophenyl)-3-methylbenzamide in DMSO

Executive Summary This technical guide addresses the physicochemical properties, solubility mechanics, and handling protocols for N-(2,4-dichlorophenyl)-3-methylbenzamide , a lipophilic small molecule frequently utilized in high-throughput screening (HTS) and lead optimization.[1] While dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound class, improper handling often leads to "silent precipitation"—micro-aggregates that compromise assay data.[1] This document outlines a self-validating solubilization workflow designed to ensure compound integrity and experimental reproducibility.

Compound Profile & Physicochemical Basis[1][2][3][4]

To master the solubility of this compound, one must first understand the structural forces governing its lattice energy.

  • Chemical Name: N-(2,4-dichlorophenyl)-3-methylbenzamide[1]

  • Molecular Formula: C₁₄H₁₁Cl₂NO[1][2]

  • Molecular Weight: ~280.15 g/mol [1][3][4]

  • Structural Class: Lipophilic Benzamide[1]

  • Estimated LogP: ~4.6 – 5.0 (Highly Hydrophobic)

The Solvation Challenge: The molecule consists of two hydrophobic aromatic rings linked by a rigid amide bond.[1] The 2,4-dichloro substitution pattern creates a dense electron-withdrawing region, while the amide bond facilitates strong intermolecular hydrogen bonding (N-H[1]···O=C) in the crystal lattice.[1] Successful dissolution requires a solvent capable of disrupting these H-bonds while simultaneously solvating the hydrophobic aromatic cores.

Why DMSO? DMSO (Dimethyl sulfoxide) is the ideal vehicle due to its dual nature:[1]

  • High Dielectric Constant (

    
     = 47):  Disrupts the amide hydrogen bonding network.[1]
    
  • Polarizability: The sulfur-oxygen bond interacts favorably with the electron-deficient dichlorophenyl ring via dipole-induced dipole interactions.

Solubility Mechanics (Visualization)

The following diagram illustrates the mechanistic pathway of dissolving the crystalline solid into a stable stock solution.

SolvationMechanism cluster_0 Solvent-Solute Interaction Solid Crystalline Lattice (Strong N-H...O Bonds) DMSO_Attack DMSO Intercalation (S=O Dipole Attack) Solid->DMSO_Attack Energy Input (Sonication/Heat) Solvated Solvated Species (Stable Monomer) DMSO_Attack->Solvated Thermodynamic Stabilization Mech1 Disruption of Amide H-Bonds DMSO_Attack->Mech1 Mech2 Pi-Stacking Stabilization DMSO_Attack->Mech2

Figure 1: Thermodynamic progression from crystalline lattice to solvated monomer.[1] Energy input (sonication) is required to overcome the initial lattice enthalpy.[1]

Experimental Protocol: Preparation of Stock Solutions

Target Concentration: 10 mM to 50 mM (Standard HTS Stock) Solubility Limit: Typically >100 mM in pure DMSO, but practical working stocks should be kept lower to prevent precipitation upon freeze-thaw cycles.[1]

Phase 1: The Dissolution Workflow[1]

Step 1: Gravimetric Preparation Weigh the compound into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short-term storage).[1]

  • Calculation: To prepare 10 mL of a 10 mM stock:

    
    
    
    
    
    [1]

Step 2: Solvent Addition & Agitation Add high-grade DMSO (≥99.9%, anhydrous).[1]

  • Critical Action: Do not rely on diffusion.[1] Vortex rigorously for 30 seconds.

  • The "Benzamide Block":[1] Benzamides often form "gel-like" micro-layers on the surface. If visual particulates remain, apply bath sonication at 40 kHz for 5 minutes. The solution typically warms slightly; this aids dissolution.

Step 3: Visual & Centrifugal QC Hold the vial against a light source. The solution must be perfectly clear.

  • Self-Validating Step: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not truly dissolved, and the concentration is lower than calculated.[1]

Phase 2: Storage & Stability

DMSO is hygroscopic. Water absorption causes the "LogP Shift," reducing the solvent power of your stock over time.

  • Storage: -20°C or -80°C.

  • Vessel: Amber glass or polypropylene with O-ring seals.

  • Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated cycling.

Critical Application Note: The "Aqueous Transition"

The most common failure mode with N-(2,4-dichlorophenyl)-3-methylbenzamide occurs during dilution into aqueous assay buffers (e.g., PBS, cell culture media).[1]

The Crash-Out Phenomenon: Because the LogP is high (~4.6), the compound has extremely low water solubility (<10 µM).[1] When a 10 mM DMSO stock is pipetted directly into water, the local DMSO concentration drops instantly, causing the compound to precipitate before it can disperse.[1]

Mitigation Strategy: The Intermediate Dilution Never dilute >1000-fold in a single step if the final concentration is near the solubility limit.[1]

Recommended Dilution Scheme:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into 100% DMSO (creates 1 mM stock) OR dilute 1:10 into a surfactant-containing buffer (if assay permits).

  • Final: Dilute into assay media with rapid mixing. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, while keeping compound concentration within its solubility limit (likely <10-50 µM in aqueous buffer).[1]

Data Summary Table

PropertyValue / GuidelineContext
Solvent System 100% Anhydrous DMSOPreferred vehicle.
Max Solubility (DMSO) > 50 mM (Estimated)High solubility due to lipophilic nature.[1]
Max Solubility (Water) < 10 µM (Estimated)"Brick dust" characteristics; requires carrier.[1]
Storage Temp -20°CPrevents degradation and water absorption.
Sonication Required (5 mins)Essential to break crystal lattice.[1]
Light Sensitivity LowBenzamides are generally photostable.[1]

Workflow Visualization

Workflow Start Weigh Compound (Glass Vial) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Mix Vortex (30s) + Sonication (5m) AddDMSO->Mix Check Visual Inspection (Clear Solution?) Mix->Check Success Aliquot & Store (-20°C, Desiccated) Check->Success Yes Fail Add more DMSO or Warm to 37°C Check->Fail No (Cloudy) Dilution Assay Dilution Strategy (Keep DMSO < 1%) Success->Dilution Experimental Use Fail->Mix Retry

Figure 2: Step-by-step decision tree for the preparation and validation of stock solutions.

References

  • Balbach, S. & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] Link

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols in drug discovery).

  • Way, L. (2018).[1] "Handling of DMSO Stocks in Biological Assays." Assay Guidance Manual. NCBI. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide

Abstract & Strategic Overview The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide presents a specific challenge in medicinal chemistry: the acylation of a sterically hindered and electronically deactivated aniline....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide presents a specific challenge in medicinal chemistry: the acylation of a sterically hindered and electronically deactivated aniline. The target molecule is a benzanilide derivative, a scaffold common in agrochemicals (e.g., fungicides like Benodanil analogs) and bioactive pharmaceutical intermediates.

The Chemical Challenge

The nucleophile, 2,4-dichloroaniline , possesses reduced reactivity due to:

  • Electronic Deactivation: Two chlorine atoms withdraw electron density from the amino group via the inductive effect (-I), significantly lowering its basicity and nucleophilicity compared to aniline.

  • Steric Hindrance: The chlorine atom at the ortho position creates steric bulk, impeding the approach to the carbonyl electrophile.

Consequently, standard thermal dehydration with carboxylic acids often fails or results in low yields. This protocol utilizes the Acid Chloride Method under anhydrous conditions, catalyzed by a tertiary amine. This route is selected for its thermodynamic drive, ensuring complete conversion of the sluggish aniline.

Retrosynthetic Analysis & Mechanism

To ensure high purity, we disconnect the amide bond to reveal the acyl chloride and the aniline.

Reaction Mechanism (DOT Visualization)

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism. The base (Triethylamine/Pyridine) serves two roles: it acts as a proton scavenger to neutralize the HCl byproduct and, if DMAP is added, forms a hyper-nucleophilic acyl-pyridinium species to accelerate the attack.

Mechanism Start Reagents: 3-Methylbenzoyl Chloride + 2,4-Dichloroaniline Inter1 Transition State: Nucleophilic Attack on Carbonyl Start->Inter1 Mixing Inter2 Tetrahedral Intermediate Inter1->Inter2 Addition Elim Elimination: Cl- Departure Inter2->Elim Collapse Prod Product: N-(2,4-dichlorophenyl)- 3-methylbenzamide Elim->Prod Formation Base Base (Et3N): Scavenges HCl Elim->Base HCl Removal

Figure 1: Mechanistic pathway of the Schotten-Baumann type acylation in organic solvent.

Experimental Design

Reagent Stoichiometry

Precise stoichiometry is vital to prevent difficult chromatographic separations. We use a slight excess of the acid chloride to drive the reaction, as the unreacted acid chloride is easily hydrolyzed to the water-soluble acid during workup.

ComponentRoleEquivalents (eq)Notes
2,4-Dichloroaniline Limiting Reagent1.0Weak nucleophile.
3-Methylbenzoyl chloride Electrophile1.1 - 1.2Ensures full consumption of amine.
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl; prevents protonation of amine.
DMAP Catalyst0.05 - 0.1(Optional) Acyl transfer catalyst for sluggish amines.
Dichloromethane (DCM) SolventN/AAnhydrous; 0.1 M - 0.2 M concentration.

Detailed Protocol

Phase 1: Preparation (In Situ Acid Chloride Generation)

Note: If commercial 3-methylbenzoyl chloride is available, skip to Phase 2.

  • Charge a flame-dried RBF with 3-methylbenzoic acid (1.0 eq).

  • Add anhydrous DCM and a catalytic drop of DMF .

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under N₂.

  • Stir at Room Temperature (RT) for 2 hours until gas evolution (CO, CO₂) ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting oil in fresh anhydrous DCM for the next step.

Phase 2: Coupling Reaction
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (N₂).

  • Amine Solution: Dissolve 2,4-dichloroaniline (1.0 eq, e.g., 10 mmol, 1.62 g) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol, ~2.1 mL).

    • Optimization Tip: For extremely sluggish reactions, add DMAP (0.1 eq).

  • Cooling: Cool the solution to 0°C using an ice bath. Although the amine is deactivated, the acid chloride is reactive; cooling prevents exotherms and side reactions.

  • Addition: Dissolve 3-methylbenzoyl chloride (1.1 eq, 11 mmol, ~1.70 g) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 15–20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The amine spot (lower Rf) should disappear.

Phase 3: Workup & Purification

This specific workup utilizes the "Acid-Base Wash" technique to render chromatography unnecessary.

  • Quench: Add water (20 mL) to destroy excess acid chloride. Stir vigorously for 10 minutes.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL).

    • Purpose: Protonates and removes unreacted 2,4-dichloroaniline and TEA/DMAP.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL).

    • Purpose: Deprotonates and removes 3-methylbenzoic acid (hydrolysis byproduct).

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude solid.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in minimum boiling Ethanol .

    • Add warm water dropwise until persistent turbidity is observed.

    • Cool slowly to RT, then to 4°C.

    • Filter the white crystalline solid and dry.

Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Workup (Purification by Extraction) Step1 Dissolve 2,4-Dichloroaniline + TEA in DCM (0°C) Step2 Dropwise Addition of 3-Methylbenzoyl Chloride Step1->Step2  N2 Atm Step3 Wash 1: 1M HCl (Removes Amine/Base) Step2->Step3  Reaction Complete Step4 Wash 2: Sat. NaHCO3 (Removes Acid) Step3->Step4 Step5 Recrystallization (EtOH / H2O) Step4->Step5  Evaporate Solvent Final Pure Product N-(2,4-dichlorophenyl)-3-methylbenzamide Step5->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Validation

To confirm the identity and purity of the synthesized compound, compare against the following expected parameters.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 135°C – 145°C (Based on benzanilide analogs [1, 2]). Note: Exact MP must be determined experimentally as specific polymorphs may vary.

  • 1H NMR (DMSO-d6, 400 MHz) Prediction:

    • Amide NH: Singlet, broad, ~10.0–10.5 ppm.

    • 3-Methyl protons: Singlet, ~2.4 ppm.

    • Aromatic Region:

      • 2,4-dichlorophenyl ring: 3 protons (characteristic splitting pattern: d, dd, d).

      • 3-methylbenzoyl ring: 4 protons (m).

  • IR Spectroscopy:

    • N-H Stretch: ~3300 cm⁻¹.

    • C=O Stretch (Amide I): ~1650–1660 cm⁻¹.

Safety & Hazards (MSDS Highlights)

  • 2,4-Dichloroaniline: Toxic if swallowed or in contact with skin. Potential methemoglobinemia agent. Handle in a fume hood.

  • 3-Methylbenzoyl Chloride: Lachrymator. Causes severe skin burns and eye damage. Reacts violently with water.

  • DCM: Suspected carcinogen. Use solvent-resistant gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).

References

  • Benzanilide Structural Analogs: Gowda, B. T., et al. "Structure of N-(2,4-dichlorophenyl)benzamide."[1] Acta Crystallographica Section E, 2008.[2]

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Acylation of Weak Amines: "Synthesis of amide derivatives for electron deficient amines." National Institutes of Health (NIH) / PMC.

  • Physical Data Verification: PubChem Compound Summary for N-(2,4-dichlorophenyl)benzamides.

Sources

Application

Application Note &amp; Protocol: Synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide via Amide Coupling

Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals, including top-selling drugs like Atorvastat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Rivaroxaban.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group in molecular design. The most common route to form this bond is through the coupling of a carboxylic acid and an amine.[1] However, this transformation is not spontaneous and requires the activation of the carboxylic acid to overcome a significant energy barrier.[2]

This application note provides a detailed, experience-driven guide for the synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide. This specific transformation presents a common challenge in process chemistry: the coupling of a sterically unhindered carboxylic acid with an electron-deficient aniline. The presence of two electron-withdrawing chlorine atoms on the aniline ring significantly reduces its nucleophilicity, potentially leading to sluggish or incomplete reactions under standard conditions.[3]

Herein, we present two robust protocols utilizing different modern coupling reagents, explain the mechanistic rationale behind reagent selection, and provide a comprehensive guide to reaction setup, work-up, purification, and troubleshooting.

Reaction Scheme and Principle

The overall transformation involves the formation of an amide bond between 3-methylbenzoic acid and 2,4-dichloroaniline with the elimination of water.

Figure 1. General reaction scheme for the synthesis of N-(2,4-dichlorophenyl)-3-methylbenzamide.

The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a "coupling reagent" to form a highly reactive intermediate that is readily attacked by the amine nucleophile.

Mechanistic Insights & Rationale for Reagent Selection

The choice of coupling reagent is critical, especially when dealing with unreactive amines.[3] We will explore two highly effective systems: a carbodiimide-based method enhanced with additives for challenging substrates and a potent uronium salt-based method.

System 1: EDC / HOBt with Catalytic DMAP – A Tailored Approach for Electron-Deficient Amines

For electron-deficient anilines, a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) and, crucially, a stoichiometric amount of 4-Dimethylaminopyridine (DMAP) has proven highly effective.[3]

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[4][5]

  • HOBt (Additive): This additive serves two purposes. It intercepts the O-acylisourea to form an HOBt active ester, which is less prone to side reactions. It also acts to suppress racemization in chiral systems.[5][6]

  • DMAP (Acyl Transfer Catalyst): This is the key to success with poor nucleophiles. DMAP reacts with the HOBt ester to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and reacts more readily with the electron-deficient 2,4-dichloroaniline.[3]

EDC_DMAP_Mechanism EDC/HOBt/DMAP Activation Mechanism Acid 3-Methylbenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Byproduct1 EDC-Urea (Water Soluble) O_Acylisourea->Byproduct1 HOBt HOBt HOBt->HOBt_Ester Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Product Amide Product Acylpyridinium->Product + Amine Amine 2,4-Dichloroaniline (Ar-NH2) Amine->Product Byproduct2 DMAP (Regenerated) Product->Byproduct2

Mechanism of EDC/HOBt/DMAP mediated coupling.
System 2: HATU / DIPEA – A High-Potency Uronium Salt Method

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, even with challenging substrates.[3][5]

  • HATU: It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) component of HATU is more reactive than HOBt, making HATU superior for difficult couplings.[5]

  • DIPEA (Base): A bulky, non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is required to neutralize the carboxylic acid and any acidic byproducts, driving the reaction to completion.[2]

HATU_Mechanism HATU Activation Mechanism cluster_activation Activation Acid 3-Methylbenzoic Acid (R-COOH) OAt_Ester OAt Active Ester (Highly Reactive) Acid->OAt_Ester Base-mediated activation HATU HATU HATU->OAt_Ester Base-mediated activation Base DIPEA Base->OAt_Ester Base-mediated activation Product Amide Product OAt_Ester->Product + Amine Amine 2,4-Dichloroaniline (Ar-NH2) Amine->Product Byproduct Tetramethylurea + HOAt Product->Byproduct

Mechanism of HATU mediated coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware should be oven-dried before use to ensure anhydrous conditions.[7]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
3-Methylbenzoic acid136.151.01.0
2,4-Dichloroaniline162.021.11.1
Protocol 1 Reagents
EDC·HCl191.701.21.2
HOBt135.120.10.1
DMAP122.171.01.0
N,N-Dimethylformamide (DMF)-~3-5 mL-
Protocol 2 Reagents
HATU380.231.21.2
DIPEA129.242.52.5
Dichloromethane (DCM)-~3-5 mL-
General Experimental Workflow

Workflow Setup 1. Reaction Setup (Inert atmosphere, 0 °C) Activation 2. Acid Activation (Add coupling reagents) Setup->Activation Addition 3. Amine Addition Activation->Addition Reaction 4. Reaction (Warm to RT, stir 4-16h) Addition->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Quench 6. Aqueous Work-up (Quench, Extract, Wash) Monitor->Quench Reaction Complete Dry 7. Dry & Concentrate Quench->Dry Purify 8. Purification (Column Chromatography) Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Sources

Method

Application Note: In Vitro Evaluation of the Antifungal Activity of N-(2,4-dichlorophenyl)-3-methylbenzamide

Introduction The increasing prevalence of invasive fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, poses a significant global health challenge.[1][2] This crisis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The increasing prevalence of invasive fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, poses a significant global health challenge.[1][2] This crisis is exacerbated by the emergence of drug-resistant fungal strains, rendering many existing antifungal therapies ineffective.[2] Consequently, there is an urgent and unmet need for the discovery and development of novel antifungal agents with unique mechanisms of action.

A highly validated strategy in antifungal drug discovery involves targeting structures and pathways essential for the fungus but absent in mammalian hosts, thereby minimizing potential toxicity.[3][4] The fungal cell wall, a rigid outer layer critical for maintaining cell integrity and viability, represents an ideal target.[5][6] Key biosynthetic pathways responsible for the synthesis of cell wall components, such as chitin, and the maintenance of the fungal cell membrane's primary sterol, ergosterol, are attractive targets for therapeutic intervention.[3][7][8]

N-(2,4-dichlorophenyl)-3-methylbenzamide is a synthetic compound whose structural features, particularly the dichlorophenyl moiety, are present in several known antimicrobial agents. This structural alert suggests a potential for biological activity. This application note presents a comprehensive, multi-assay framework to systematically evaluate the in vitro antifungal potential of N-(2,4-dichlorophenyl)-3-methylbenzamide. We provide detailed protocols for determining its inhibitory and fungicidal potency, elucidating its potential mechanism of action by targeting chitin and ergosterol biosynthesis, and assessing its selectivity through mammalian cell cytotoxicity assays.

Principle of the Assays

The characterization of a novel antifungal candidate requires a tiered approach, beginning with broad-spectrum activity screening and progressing to more specific mechanistic and safety evaluations.

  • Antifungal Susceptibility Testing (Broth Microdilution): The foundational assay determines the Minimum Inhibitory Concentration (MIC) , defined as the lowest compound concentration that prevents visible fungal growth.[1] This method, adapted from the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of the compound's potency.[1][2] Further analysis can determine the Minimum Fungicidal Concentration (MFC) , the lowest concentration that kills 99.9% of the initial fungal inoculum, distinguishing between fungistatic and fungicidal activity.[9][10][11]

  • Mechanism of Action (MoA) Elucidation: To guide future development, it is crucial to identify the compound's cellular target. Based on validated antifungal pathways, we propose two primary MoA assays:

    • Chitin Synthase Inhibition Assay: Chitin is a polymer of N-acetylglucosamine unique to fungal cell walls and is synthesized by the enzyme chitin synthase (CHS).[3][12] Its inhibition leads to a weakened cell wall and osmotic lysis.[5] This protocol utilizes a non-radioactive, colorimetric method where newly synthesized chitin is captured on a Wheat Germ Agglutinin (WGA)-coated plate and detected with a WGA-peroxidase conjugate, allowing for quantitative measurement of CHS activity.[13][14]

    • Ergosterol Biosynthesis Inhibition Assay: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammals. It is essential for membrane fluidity, integrity, and the function of membrane-bound proteins.[7] Its inhibition is a clinically proven antifungal mechanism. This assay involves extracting total sterols from treated fungal cells and quantifying ergosterol levels spectrophotometrically based on its characteristic four-peaked absorbance spectrum.[15][16]

  • In Vitro Cytotoxicity Assay: A critical step in early drug development is to assess the compound's toxicity toward host cells. This determines the therapeutic window, or selectivity.[4] An in vitro cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) will be performed. Cell viability is measured using a metabolic indicator dye like Resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT), which are converted into fluorescent or colored products, respectively, by metabolically active cells.[4][9][11]

Data Presentation: Quantitative Summary

The following tables are templates for summarizing the quantitative data obtained from the described protocols.

Table 1: Minimum Inhibitory (MIC) and Minimum Fungicidal (MFC) Concentrations of N-(2,4-dichlorophenyl)-3-methylbenzamide

Fungal Strain Compound MIC (µg/mL) Positive Control MIC (µg/mL) Compound MFC (µg/mL) Positive Control MFC (µg/mL)
Candida albicans ATCC 90028 Fluconazole: Amphotericin B:
Candida auris B11221 Fluconazole: Amphotericin B:
Aspergillus fumigatus ATCC 204305 Voriconazole: Amphotericin B:

| Cryptococcus neoformans H99 | | Fluconazole: | | Amphotericin B: |

Table 2: Mechanistic Inhibitory Activity (IC₅₀) of N-(2,4-dichlorophenyl)-3-methylbenzamide

Assay Target Organism Compound IC₅₀ (µM) Known Inhibitor Control Inhibitor IC₅₀ (µM)
Chitin Synthase Activity Candida albicans Nikkomycin Z 15 µM[3]

| Ergosterol Biosynthesis | Candida albicans | | Fluconazole | |

Table 3: In Vitro Cytotoxicity and Selectivity Index

Mammalian Cell Line Compound CC₅₀ (µM) Positive Control CC₅₀ (µM) Selectivity Index (SI)¹
HEK293 (Human Embryonic Kidney) Doxorubicin:
HepG2 (Human Hepatocellular Carcinoma) Doxorubicin:

| ¹Selectivity Index (SI) is calculated as CC₅₀ / MIC (converted to µM). A higher SI value indicates greater selectivity for the fungal target. |

Visualization of Workflows and Pathways

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety & Selectivity mic Broth Microdilution Assay (MIC Determination) mfc Sub-culturing for MFC (Fungicidal Activity) mic->mfc If active moa_start Active Compound mic->moa_start Prioritize Hits chitin Chitin Synthase Inhibition Assay moa_start->chitin ergosterol Ergosterol Biosynthesis Inhibition Assay moa_start->ergosterol cyto Mammalian Cell Cytotoxicity Assay (CC₅₀) moa_start->cyto Parallel Evaluation si Calculate Selectivity Index (SI = CC₅₀ / MIC) cyto->si

ChitinPathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin Chitin (Cell Wall Polymer) UDP_GlcNAc->Chitin Catalyzed by Enzyme Chitin Synthase (Enzyme) Enzyme->Chitin Inhibitor N-(2,4-dichlorophenyl) -3-methylbenzamide Inhibitor->Enzyme Inhibits

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Multiple Steps Enzyme1 Lanosterol 14α-demethylase (Erg11p) Enzyme2 Sterol C-14 reductase (Erg24p) Inhibitor1 Azoles (e.g., Fluconazole) Inhibitor1->Enzyme1 Inhibits Inhibitor2 Test Compound (Hypothetical Target) Inhibitor2->Enzyme2 Possible Inhibition?

Experimental Protocols

Protocol 1: Broth Microdilution for MIC & MFC Determination

This protocol is based on the CLSI M27-A guidelines for yeast susceptibility testing.[1]

Materials:

  • N-(2,4-dichlorophenyl)-3-methylbenzamide (Test Compound)

  • Positive control antifungals (e.g., Fluconazole, Voriconazole, Amphotericin B)

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer and plate reader (optional, for quantitative reading)

  • 0.5 McFarland turbidity standard

Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Prepare similar stocks for control antifungals as per manufacturer recommendations.[17]

  • Fungal Inoculum:

    • Yeasts: Culture strains on SDA for 24-48 hours. Harvest several colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[1] Dilute this suspension in RPMI-1640 to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.[1]

    • Molds: Culture on Potato Dextrose Agar until sporulation. Harvest conidia with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[1][18]

Procedure:

  • Plate Preparation: Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution (diluted in RPMI to twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from this column to the next, and so on, discarding the final 100 µL from the last dilution column. This creates a concentration gradient.

  • Controls: Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL and halving the drug concentrations.

  • Incubation: Incubate the plates at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours.[1][18]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth compared to the drug-free control well.[1] For azoles, a prominent reduction (≥50%) in growth is often used as the endpoint.[2]

  • MFC Determination: From wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot, spread it onto an SDA plate, and incubate at 35°C for 48 hours.[9][11] The MFC is the lowest compound concentration from which no colonies grow on the agar plate.[9]

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol is a non-radioactive method adapted from Lucero et al. (2002).[13][14]

Materials:

  • Fungal mycelia (C. albicans)

  • Liquid nitrogen, pre-chilled mortar and pestle

  • Ice-cold extraction buffer (50 mM Tris-HCl, pH 7.5)

  • Trypsin and Soybean Trypsin Inhibitor (STI) solutions

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Assay reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM DTT)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Detection conjugate: WGA-Horseradish Peroxidase (WGA-HRP)

  • HRP substrate (e.g., TMB) and stop solution (e.g., 1M H₂SO₄)

Procedure:

  • Enzyme Preparation: Harvest fresh fungal mycelia, wash, and freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder using a mortar and pestle.[3] Resuspend in ice-cold extraction buffer. Activate the zymogenic chitin synthase with trypsin, then stop the reaction with STI.[3][19] Centrifuge to pellet debris and collect the supernatant containing the crude enzyme extract.[3]

  • Plate Coating: Coat wells of a microtiter plate with WGA solution (e.g., 50 µg/mL) overnight. Wash wells thoroughly to remove unbound WGA.[14] Block non-specific binding with a BSA solution.[3]

  • Inhibitor Incubation: Add assay buffer to the WGA-coated wells. Add various concentrations of N-(2,4-dichlorophenyl)-3-methylbenzamide (or control inhibitor) to the wells.

  • Enzymatic Reaction: Initiate the reaction by adding the crude enzyme extract and the UDP-GlcNAc substrate to each well. Incubate at 30°C for 1-2 hours. The newly synthesized chitin will be captured by the WGA on the plate surface.

  • Detection: Wash the plate to remove unreacted substrate and enzyme. Add the WGA-HRP conjugate and incubate. Wash again, then add the HRP substrate.

  • Quantification: Stop the colorimetric reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal is proportional to the amount of chitin synthesized and thus to the enzyme activity.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol is based on spectrophotometric quantification of ergosterol.[8][15][16]

Materials:

  • Log-phase culture of C. albicans

  • N-(2,4-dichlorophenyl)-3-methylbenzamide

  • Saponification reagent (e.g., 25% alcoholic KOH)

  • n-Heptane or Hexane (spectroscopic grade)

  • Sterile water

  • UV-transparent cuvettes or 96-well plates

  • UV-Vis Spectrophotometer

Procedure:

  • Treatment: Inoculate C. albicans into fresh media containing serial dilutions of the test compound. Incubate for 16-24 hours.

  • Cell Harvest: Harvest a standardized amount of cells from each treatment condition by centrifugation. Wash the cell pellets with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification reagent. This step breaks down lipids and proteins. Incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

  • Quantification: Carefully transfer the upper heptane layer to a UV-transparent cuvette or plate. Scan the absorbance from 230 to 300 nm.

  • Data Analysis: Ergosterol content is determined by the characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific peaks (e.g., 281.5 nm) and compared to the untreated control to determine the percent inhibition.[15]

Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay

This protocol uses a standard resazurin-based viability assay.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • N-(2,4-dichlorophenyl)-3-methylbenzamide

  • Doxorubicin (positive control for cytotoxicity)

  • Resazurin sodium salt solution

  • Sterile 96-well clear-bottom, black-walled plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and media-only wells.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a CO₂ incubator.[9]

  • Viability Measurement: Add 10-20 µL of the resazurin solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Reading: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percentage of viability for each concentration relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Analysis and Interpretation

  • MIC/MFC: The results will classify the compound's activity. If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal; if the ratio is > 4, it is considered fungistatic.

  • IC₅₀/CC₅₀: These values are determined by plotting the percent inhibition (for enzyme assays) or percent viability (for cytotoxicity) against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Selectivity Index (SI): The SI is a critical parameter for gauging the therapeutic potential of a compound. It is calculated as: SI = CC₅₀ / MIC . A higher SI value (>10 is often desired) indicates that the compound is significantly more toxic to the fungal pathogen than to mammalian cells, suggesting a wider therapeutic window.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No fungal growth in control wells (MIC assay) Inoculum viability is low; Improper medium; Incubation error.Use a fresh culture for inoculum preparation; Verify medium pH and composition; Check incubator temperature and humidity.
Inconsistent readings across replicate wells Pipetting errors; Uneven cell/conidia distribution; Edge effects in the plate.Calibrate pipettes; Ensure inoculum is well-mixed before dispensing; Avoid using the outermost wells of the plate or fill them with sterile media.
High background in enzyme assays Incomplete washing; Non-specific binding of conjugate.Increase the number and vigor of wash steps; Ensure the blocking step was performed correctly and for a sufficient duration.
Compound precipitates in media Low solubility of the test compound.Check the final DMSO concentration (should typically be ≤1%); Use a different solvent or formulation if possible; Note the concentration at which precipitation occurs.

References

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC. (Source: National Center for Biotechnology Information) [Link]

  • A high throughput screen for inhibitors of fungal cell wall synthesis - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • A nonradioactive, high throughput assay for chitin synthase activity - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC. (Source: National Center for Biotechnology Information) [Link]

  • A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed. (Source: National Center for Biotechnology Information) [Link]

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  • A High Throughput Screen for Inhibitors of Fungal Cell Wall Synthesis | Semantic Scholar. (Source: Semantic Scholar) [Link]

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  • Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors - MDPI. (Source: MDPI) [Link]

  • Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC. (Source: National Center for Biotechnology Information) [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (Source: MDPI) [Link]

  • (PDF) Inhibition of Fungal Enzymes Responsible for Cell Wall Formation - ResearchGate. (Source: ResearchGate) [Link]

  • Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds | ACS Omega. (Source: American Chemical Society) [Link]

  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - Oxford Academic. (Source: Oxford University Press) [Link]

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  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives | ACS Omega. (Source: American Chemical Society) [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. (Source: Scribd) [Link]

  • Ergosterol synthesis pathway and known inhibitors of the pathway enzymes. (Source: Scinapse) [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing amide coupling conditions for sterically hindered anilines

Technical Support Center: Amide Coupling Reactions Topic: Optimizing Amide Coupling Conditions for Sterically Hindered Anilines Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Reactions

Topic: Optimizing Amide Coupling Conditions for Sterically Hindered Anilines

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate one of the more challenging transformations in modern synthesis: the formation of amide bonds with sterically hindered anilines. These substrates often fail to react under standard conditions due to a combination of physical obstruction around the nucleophilic nitrogen and reduced electronic reactivity.[1] This guide is structured as a series of common questions and troubleshooting scenarios to help you overcome these hurdles and achieve your synthetic targets efficiently.

Frequently Asked Questions & Troubleshooting Guide

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with a hindered aniline has failed. What are the most likely causes and the first things I should check?

A: Failure in coupling with hindered anilines is a common issue.[1][2] Before making drastic changes to your protocol, it's crucial to validate the fundamentals of your experimental setup.

  • Reagent Quality and Stoichiometry: Ensure the carboxylic acid, coupling reagents, and base are pure and used in the correct ratios. The presence of impurities or degradation can halt the reaction.

  • Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. The activated carboxylic acid intermediate is susceptible to hydrolysis, which will revert it to the unreactive starting material. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.

  • Base Selection: The base plays a critical role. Its primary function is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation sequence.[3][4][5] For sterically hindered couplings, a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-collidine is essential to prevent side reactions.[6]

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used to ensure all components remain in solution.[7]

If these parameters are optimized and the reaction still fails, the activation energy barrier is likely too high for your chosen coupling reagent, and a more potent activation strategy is required.[1]

Q2: Which coupling reagents are most effective for sterically hindered anilines, and why?

A: Standard carbodiimide reagents like DCC or EDC are often insufficient for these challenging substrates.[1] Success generally requires more powerful phosphonium or uronium/aminium salt-based reagents that generate highly reactive activated esters.[8][9]

The gold standard for difficult couplings is often HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[8][10] HATU is an aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6] Its superiority stems from several factors:

  • High Reactivity: It rapidly forms a highly reactive OAt-active ester intermediate.[7][11]

  • Reduced Side Reactions: The inclusion of the HOAt moiety is known to be superior to HOBt in suppressing racemization, a critical concern when coupling chiral carboxylic acids.[6][12][13]

  • Neighboring Group Effect: The pyridine nitrogen in the HOAt core is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of aminolysis.[7]

Other powerful options include HBTU , PyBOP , and the more recent COMU , which is based on the non-explosive and highly effective additive OxymaPure.[14][15]

ReagentClassKey AdvantagesPotential Issues
EDC CarbodiimideWater-soluble byproducts, cost-effective.Often fails for hindered substrates; risk of N-acylurea formation.[16][17]
PyBOP PhosphoniumNo guanidinylation of the amine; good for routine synthesis.[9][10]Carcinogenic HMPA byproduct with original BOP reagent.
HBTU AminiumExcellent for routine synthesis; cost-effective.Can cause guanidinylation of the amine if not pre-activated.[10][13]
HATU AminiumGold standard for hindered couplings; very high reactivity; suppresses racemization.[6][8]Higher cost; can still cause guanidinylation.[11]
COMU AminiumHigh reactivity, non-explosive, water-soluble byproducts ("green").[14][15]Limited solution stability compared to HBTU/HATU.[10]
Q3: I'm observing epimerization of my chiral carboxylic acid. How can I suppress this?

A: Epimerization is a significant risk when activating chiral carboxylic acids, especially α-amino acids. It occurs via the formation of an oxazolone intermediate, which can readily racemize.[17][18] The key to suppression is to use an additive that rapidly traps the activated O-acylisourea (from carbodiimides) or other active species to form an active ester that is less prone to cyclization but still highly reactive towards the amine.

  • HOBt (1-Hydroxybenzotriazole): The classic additive used to reduce racemization and improve coupling efficiency.[13][19]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A superior and safer alternative to HOBt. It is non-explosive and has been shown to be more effective at suppressing racemization than HOBt, sometimes even outperforming HOAt.[12][14][16][17]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The additive incorporated into HATU, known for its exceptional ability to accelerate coupling and minimize racemization.[13]

  • Inorganic Salts: In some specific cases, additives like CuCl₂ have been used in combination with HOBt to completely suppress epimerization during segment couplings.[19][20]

Recommendation: For any coupling involving a chiral acid, the use of an additive is strongly advised. Switching from HOBt to OxymaPure is a simple and effective first step. For maximum security against epimerization in a difficult coupling, using an HOAt-based reagent like HATU is the preferred method.[6][8]

Q4: My reaction is clean but very slow, or it stalls at partial conversion. What strategies can I use to drive it to completion?

A: When steric hindrance is the primary barrier, increasing the kinetic energy of the system can overcome the high activation energy.

  • Elevated Temperature: Gently heating the reaction (e.g., to 40-80 °C) can significantly increase the reaction rate.[21][22] This should be done cautiously, as higher temperatures can also promote side reactions like epimerization. Monitor the reaction closely by TLC or LC-MS.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating slow reactions.[23] The rapid, uniform heating can dramatically shorten reaction times from hours to minutes and drive difficult couplings to completion.[24][25][26]

  • Pre-activation: Instead of adding all reagents at once, first activate the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the hindered aniline.[13] This ensures the highly reactive active ester is fully formed before the nucleophile is introduced, which can prevent side reactions and improve efficiency.

Q5: Are there alternative activation methods for extremely challenging couplings where even HATU fails?

A: Yes. When even the most potent uronium salts are ineffective, the best strategy is often to convert the carboxylic acid into a more reactive, sterically unencumbered electrophile. The most common and effective alternative is the acyl fluoride .[22][27][28]

Acyl fluorides are more reactive than activated esters but more stable and easier to handle than acyl chlorides.[29] They can be generated in situ from the carboxylic acid using a deoxyfluorinating agent and then reacted with the hindered aniline, often at elevated temperatures.[27][28]

Common reagents for generating acyl fluorides include:

  • XtalFluor-E / Deoxo-Fluor: Effective but can have side reactions.[1]

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate): A practical reagent that provides a one-pot protocol for converting acids to acyl fluorides and subsequent amidation.[21]

  • Pentafluoropyridine (PFP): A cheap, bench-stable reagent that can be used for deoxyfluorination under mild conditions.[30]

This two-step, one-pot approach has proven successful for substrates where all other standard coupling methods have failed.[22][27][28]

Visualized Workflows and Mechanisms

To aid in experimental design, the following diagrams illustrate key decision-making processes and reaction mechanisms.

G cluster_start Starting Point cluster_conditions Condition Selection cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Hindered Aniline + Carboxylic Acid reagent Select Potent Reagent (HATU, COMU) start->reagent base Use Hindered Base (DIPEA, Collidine) reagent->base additive Include Additive if Chiral (Oxyma, HOAt) base->additive temp Run at Room Temp additive->temp eval Reaction Outcome? temp->eval complete Success! eval->complete Complete slow Slow / Incomplete eval->slow Partial failed No Reaction eval->failed Failure heat Increase Temp / Use Microwave slow->heat acylf Switch to Acyl Fluoride Method (BTFFH) failed->acylf heat->eval HATU_Mechanism cluster_reactants Reactants cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate HATU HATU Reagent Isouronium O-Acyl(tetramethyl)isouronium Salt (Highly Unstable) HATU->Isouronium Carboxylate->Isouronium Attacks HATU ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster HOAt⁻ attacks Product R-CO-NH-Ar (Amide Product) ActiveEster->Product + Amine Amine Ar-NH₂ (Hindered Aniline) Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

Protocol 1: General Procedure for a Hindered Amide Coupling Using HATU

This protocol describes a general method for coupling a carboxylic acid with a sterically hindered aniline using HATU.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Sterically Hindered Aniline (1.1 equiv)

  • HATU (1.2 equiv) [7]* DIPEA (3.0 equiv) [4]* Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in a minimal amount of anhydrous DMF.

  • Add HATU (1.2 equiv) to the solution, followed by DIPEA (3.0 equiv). [31]4. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. The solution may change color or clarity.

  • Add the sterically hindered aniline (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. [11]7. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Amide Synthesis via an Acyl Fluoride Intermediate Using BTFFH

This protocol is for particularly challenging substrates where standard coupling reagents fail. [21] Materials:

  • Carboxylic Acid (1.3 equiv)

  • Sterically Hindered Aniline (1.0 equiv)

  • BTFFH (1.5 equiv) [21]* DIPEA (4.5 equiv) [21]* Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried reaction vessel (e.g., a sealed tube), add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Add anhydrous DCM, followed by DIPEA (4.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Add the sterically hindered aniline (1.0 equiv) to the mixture.

  • Seal the reaction vessel and heat to 80 °C for 12-24 hours. [21]Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • HATU coupling. (2023, January 1). . [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. [Link]

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bitesize Bio. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. (2023). Synfacts. [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Semantic Scholar. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Kukihara, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. [Link]

  • Novabiochem®. (2009). Merck Millipore. [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of amides. Organic Chemistry Portal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Power, T. P., Robinson, E. R., & Murphy, J. A. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PMC. [Link]

  • Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23). Beilstein Journal of Organic Chemistry. [Link]

  • Szostak, M., & Szostak, R. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,4-dichlorophenyl)-3-methylbenzamide

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(2,4-dichlorophenyl)-3-methylbenzamide .[1][2] As a specialized research chemical often used as an intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for N-(2,4-dichlorophenyl)-3-methylbenzamide .[1][2] As a specialized research chemical often used as an intermediate or biological probe, specific toxicological data may be limited.[3] Therefore, this protocol applies the Precautionary Principle , defaulting to high-level protection standards used for analogous halogenated benzamides.[1]

Part 1: Immediate Safety Snapshot

Chemical Identity & Hazard Classification (Inferred)

  • Chemical Name: N-(2,4-dichlorophenyl)-3-methylbenzamide[1][2]

  • Molecular Formula: C₁₄H₁₁Cl₂NO[2][3]

  • Physical State: Solid (White to off-white crystalline powder)[1][2]

  • Primary Hazards (Based on Structure-Activity Relationships):

    • H315: Causes skin irritation.[3][4][5][6][7]

    • H319: Causes serious eye irritation.[3][4][6][7]

    • H335: May cause respiratory irritation.[3][6][7]

    • Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (common in dichlorophenyl derivatives).[1][2][3][8]

Emergency Response

Scenario Immediate Action
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[3][4][5][6]
Skin Contact Wash with plenty of soap and water.[3][4][5][6][9][10] Remove contaminated clothing.[3][4][6][9][11]
Inhalation Move person to fresh air.[3][4][6][10][11] If breathing is difficult, provide oxygen.[3][5]

| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately. |

Part 2: Risk Assessment & PPE Selection

The "Universal Precautions" Approach

For research chemicals where specific LD50 or chronic toxicity data is sparse, you must treat the substance as a potential sensitizer and systemic toxin .[3] The lipophilic nature of the dichlorophenyl group suggests potential for skin absorption, especially when dissolved in organic solvents like DMSO.[3]

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of fine particulates during weighing.[1][2] If dissolved in volatile solvents, use a Half-face respirator with OV/AG/P100 cartridges .[1][3]
Hand Protection Nitrile Gloves (Double-gloving) Inner Layer: 4 mil Nitrile (Touch sensitivity).[1][2] Outer Layer: 5-8 mil Nitrile (Chemical barrier).[1][2][3] Latex is NOT recommended due to poor permeation resistance against aromatic amides.[3]
Eye/Face Chemical Safety Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.[3] Goggles provide a seal against dust and splashes.[3]
Body Lab Coat (Tyvek or Cotton) Tyvek sleeves are recommended if handling quantities >100 mg to prevent cuff contamination.[2][3]

Part 3: Operational Handling Protocols

Weighing & Transfer (Solid State)
  • Engineering Control: Always weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3]

  • Static Control: Benzamides can be static-prone.[3] Use an anti-static gun or ionizer bar if the powder "flies" to reduce dispersion risk.[3]

  • Technique: Use a disposable spatula.[3] Do not return excess chemical to the stock container to prevent cross-contamination.[3]

Solubilization (Liquid State)
  • Solvent Choice: Typically soluble in DMSO (Dimethyl sulfoxide) or Ethanol .[2][3]

  • Enhanced Risk: Once dissolved in DMSO, the chemical can penetrate the skin rapidly.[3]

  • Protocol:

    • Add solvent slowly to the vial containing the solid.[3]

    • Vortex with the cap tightly sealed .

    • Inspect the cap liner for degradation before vortexing.[3]

Waste Disposal
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .[1]

  • Liquid Waste: Dispose of in "Halogenated Organic Solvent Waste" streams.[3] Do not mix with aqueous acid/base waste.[3]

  • Decontamination: Wipe surfaces with a detergent solution (surfactant) followed by water.[1][2][3] Avoid using pure organic solvents for cleaning spills, as this may spread the chemical.[3]

Part 4: Decision Logic for PPE (Visualization)

The following diagram outlines the decision-making process for selecting the appropriate PPE based on the experimental state of the chemical.

PPE_Decision_Tree Start Start: Handling N-(2,4-dichlorophenyl)-3-methylbenzamide State_Check What is the physical state? Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Powder Liquid_State Solution (DMSO/Ethanol) State_Check->Liquid_State Liquid Dust_Risk Is dust generation likely? Solid_State->Dust_Risk Solvent_Check Is solvent penetrating? (e.g., DMSO) Liquid_State->Solvent_Check Hood_Available Is Fume Hood available? Dust_Risk->Hood_Available Yes Action_Solid_Safe Standard PPE: Nitrile Gloves + Goggles Work in Hood Dust_Risk->Action_Solid_Safe No (Weighing enclosed) Hood_Available->Action_Solid_Safe Yes Action_Solid_HighRisk High Risk PPE: N95/P100 Respirator Double Nitrile Gloves Safety Goggles Hood_Available->Action_Solid_HighRisk No (Open Bench) Action_Liquid_Std Standard PPE: Nitrile Gloves Splash Goggles Solvent_Check->Action_Liquid_Std No (Water/Buffer) Action_Liquid_High Enhanced PPE: Double Nitrile Gloves (Change outer immediately if splashed) Face Shield if >10mL Solvent_Check->Action_Liquid_High Yes (DMSO)

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and containment availability.

References

  • PubChem. (2025).[2][3] N-(2,4-dichlorophenyl)-3-methylbenzamide Structure and Analog Data. National Library of Medicine.[3] [Link]

  • Gowda, B. T., et al. (2008).[1][2][3] Crystal structure of N-(2,4-dichlorophenyl)benzamide. Acta Crystallographica Section E. [Link]

Sources

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